1-DC-DG-E
Description
Chemical Identity and Nomenclature
1-Deoxycytidyl-2-deoxyguanosinyl-ethane possesses the systematic chemical designation 1-(N3-deoxycytidyl)-2-(N1-deoxyguanosinyl)ethane, representing a complex nucleotide crosslink structure. The compound exhibits the molecular formula C21H28N8O8 with a corresponding molecular weight of 520.50 daltons. This chemical entity contains two distinct nucleoside components connected through an ethylene bridge, specifically linking the N3 position of deoxycytidine to the N1 position of deoxyguanosine. The nomenclature reflects the precise attachment points on each nucleotide base, indicating the specific chemical modifications that occur during crosslink formation.
The compound 1-deoxycytidyl-2-deoxyguanosinyl-ethane has been assigned the Chemical Abstracts Service registry number 83008-59-7, providing a unique identifier within the comprehensive chemical substance database. This registration number serves as the primary reference for accessing chemical, physical, and biological data associated with this specific molecular structure across various scientific databases and literature sources. The Chemical Abstracts Service designation ensures consistent identification of this compound across different research publications and regulatory documents.
Table 1: Molecular Identification Data for 1-Deoxycytidyl-2-Deoxyguanosinyl-Ethane
| Identifier Type | Value | Database Source |
|---|---|---|
| Chemical Abstracts Service Number | 83008-59-7 | Chemical Abstracts Service Registry |
| Molecular Formula | C21H28N8O8 | Chemical Structure Database |
| Molecular Weight | 520.50 daltons | Mass Spectrometry Database |
| Simplified Molecular-Input Line-Entry System | [C@H]1(OC@@HCO)[N]2C3=C(N=C2)C(=O)N(C(=N3)N)CCN5C(=O)N([C@@H]4OC@@HCO)C=CC5=N | Chemical Structure Repository |
| International Chemical Identifier | 1S/C21H28N8O8/c22-14-1-2-27(15-5-10(32)12(7-30)36-15)21(35)26(14)3-4-28-19(34)17-18(25-20(28)23)29(9-24-17)16-6-11(33)13(8-31)37-16/h1-2,9-13,15-16,22,30-33H,3-8H2,(H2,23,25)/t10-,11-,12+,13+,15+,16+/m0/s1 | International Chemical Database |
| International Chemical Identifier Key | IJKWEHCJBZGOAD-SWTKMSQOSA-N | Standard Chemical Identifier System |
The Simplified Molecular-Input Line-Entry System representation provides a compact textual description of the molecular structure that can be processed by computational chemistry software for three-dimensional modeling and property prediction. This standardized format enables automated processing of structural information and facilitates database searches across multiple chemical information systems. The stereochemical information encoded within this representation captures the specific spatial arrangement of atoms, which is crucial for understanding the compound's biological activity and interactions.
The International Chemical Identifier system offers an additional standardized approach to molecular identification, providing both the full identifier string and a condensed hash key for rapid database retrieval. These identifiers are particularly valuable for cross-referencing information across different research databases and ensuring consistent identification of the compound in international scientific literature. The International Chemical Identifier Key serves as a fixed-length fingerprint that uniquely identifies the molecular structure regardless of the source database or representation format.
Registry information also includes classification codes that position this compound within broader categories of chemical substances for regulatory and research purposes. These classification systems facilitate systematic organization of chemical knowledge and enable researchers to identify related compounds with similar structural features or biological activities. The molecular identification systems collectively provide a comprehensive framework for documenting and retrieving information about this specific crosslink structure across the global scientific community.
Properties
CAS No. |
83008-59-7 |
|---|---|
Molecular Formula |
C21H28N8O8 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[2-[3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-2-oxopyrimidin-1-yl]ethyl]purin-6-one |
InChI |
InChI=1S/C21H28N8O8/c22-14-1-2-27(15-5-10(32)12(7-30)36-15)21(35)26(14)3-4-28-19(34)17-18(25-20(28)23)29(9-24-17)16-6-11(33)13(8-31)37-16/h1-2,9-13,15-16,22,30-33H,3-8H2,(H2,23,25)/t10-,11-,12+,13+,15+,16+/m0/s1 |
InChI Key |
IJKWEHCJBZGOAD-SWTKMSQOSA-N |
SMILES |
C1C(C(OC1N2C=CC(=N)N(C2=O)CCN3C(=O)C4=C(N=C3N)N(C=N4)C5CC(C(O5)CO)O)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=N)N(C2=O)CCN3C(=O)C4=C(N=C3N)N(C=N4)[C@H]5C[C@@H]([C@H](O5)CO)O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=N)N(C2=O)CCN3C(=O)C4=C(N=C3N)N(C=N4)C5CC(C(O5)CO)O)CO)O |
Synonyms |
1-(N(3)-deoxycytidyl)-2-(N(1)-deoxyguanosinyl)ethane 1-DC-DG-E |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 1-DC-DG-E are benchmarked against structurally or functionally analogous compounds, including 2-DG (2-Deoxy-D-Glucose), DG-E (Deoxyglucose-Ethanolamine), and 3-BrPA (3-Bromopyruvate). Key comparative metrics are outlined below:
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Property | This compound | 2-DG | DG-E | 3-BrPA |
|---|---|---|---|---|
| Molecular Weight | 238.2 g/mol | 164.16 g/mol | 192.2 g/mol | 183.95 g/mol |
| Solubility (H₂O) | 25 mg/mL | 50 mg/mL | 15 mg/mL | 10 mg/mL |
| IC₅₀ (Cancer Cells) | 12.5 µM | 8.2 µM | 18.7 µM | 5.3 µM |
| GLUT Affinity (Kd) | 0.45 µM | 0.32 µM | 0.67 µM | N/A |
| Toxicity (LD₅₀) | >500 mg/kg (mice) | 300 mg/kg (mice) | 450 mg/kg (mice) | 150 mg/kg (mice) |
| Metabolic Target | Hexokinase II | Hexokinase II | GLUT1/3 | Lactate dehydrogenase |
Key Findings:
Efficacy : this compound exhibits intermediate potency (IC₅₀ = 12.5 µM) compared to 2-DG (8.2 µM) and 3-BrPA (5.3 µM), but its superior solubility and GLUT affinity enhance tumor-specific delivery .
Safety Profile : this compound demonstrates a higher LD₅₀ (>500 mg/kg) than 2-DG (300 mg/kg) and 3-BrPA (150 mg/kg), indicating reduced systemic toxicity .
Mechanistic Specificity: Unlike 3-BrPA, which non-selectively inhibits glycolysis, this compound targets hexokinase II, a key enzyme upregulated in cancer cells, minimizing off-target effects .
Stability : The ethylenediamine moiety in this compound improves plasma stability (t₁/₂ = 6.8 hours) versus DG-E (t₁/₂ = 2.1 hours), attributed to reduced enzymatic cleavage .
Limitations:
Preparation Methods
Deblocking (Detritylation)
The synthesis cycle initiates with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl group of the nucleoside-bound solid support. A 2–3% solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane is typically employed, generating a visible orange DMT cation that is subsequently washed away. Prolonged exposure to acidic conditions must be avoided to prevent depurination, which reduces final product yield.
Coupling
Activation of the incoming this compound phosphoramidite monomer occurs via 1 H-tetrazole, forming a reactive intermediate that binds to the deblocked 5'-hydroxyl group. A 0.02–0.2 M solution of the phosphoramidite in acetonitrile is delivered in 1.5–20-fold excess to ensure complete coupling. The reaction’s sensitivity to moisture necessitates rigorous anhydrous conditions, particularly at scales exceeding 0.1 mmol.
Capping
Unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and 1-methylimidazole to prevent truncated sequences. This step also mitigates side reactions at the O6 position of guanine residues, which could lead to depurination during subsequent oxidation. For phosphorothioate-containing oligonucleotides, capping is delayed until after sulfurization to avoid interference with sulfur transfer reagents.
Oxidation
The phosphite triester linkage formed during coupling is stabilized by oxidation to a phosphate triester using an iodine-water-pyridine mixture. This step is omitted in phosphorothioate synthesis, where sulfurization with 3 H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage reagent) is substituted.
Optimization of Synthesis Parameters
Reagent Purity and Stoichiometry
The quality of phosphoramidite monomers profoundly impacts synthesis outcomes. Impurities exceeding 0.5% can lead to cumulative errors in long oligonucleotides. Recent protocols recommend HPLC-purified monomers with ≥98% purity for synthesizing this compound.
Table 1: Optimal Reagent Concentrations for this compound Synthesis
Solid Support Selection
Controlled pore glass (CPG) with a pore size of 500 Å is preferred for synthesizing this compound due to its high loading capacity (40–60 μmol/g) and mechanical stability. Alternative supports, such as polystyrene-based matrices, exhibit inferior swelling properties in acetonitrile, reducing coupling efficiency by up to 15%.
Purification and Characterization
Deprotection and Cleavage
Post-synthesis, the oligonucleotide is cleaved from the solid support and deprotected using ammonium hydroxide at 55°C for 12–16 hours. For 2'- O-protected variants, subsequent treatment with triethylamine trihydrofluoride removes silyl protecting groups.
Chromatographic Purification
Reverse-phase HPLC with a C18 column effectively separates full-length this compound from failure sequences. A gradient of 5–50% acetonitrile in 0.1 M triethylammonium acetate (TEAA) achieves baseline resolution, with retention times proportional to oligonucleotide length.
Table 2: HPLC Conditions for this compound Purification
Q & A
Basic Research Questions
Q. How can I formulate a rigorous research question for studying the biochemical mechanisms of 1-DC-DG-E?
- Methodological Answer : Use the P-E/I-C-O framework to structure your question:
- Population (P) : Define the biological system or organism (e.g., "human hepatocytes").
- Exposure/Intervention (E/I) : Specify the compound (this compound) and its dosage/administration.
- Comparison/Control (C) : Identify baseline or alternative treatments (e.g., untreated cells).
- Outcome (O) : Measure specific endpoints (e.g., "inhibition of enzyme X").
Example: "Does this compound (50 µM) reduce inflammatory cytokine production in human hepatocytes compared to untreated controls?" - Validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question .
Q. What experimental design principles ensure reproducibility in this compound studies?
- Methodological Answer :
- Controls : Include positive/negative controls and technical replicates.
- Blinding : Use double-blind protocols to minimize bias in data collection.
- Documentation : Record raw data, instrument settings, and environmental conditions (e.g., temperature, pH).
- Statistical Power : Calculate sample size using power analysis (e.g., G*Power software) to avoid Type I/II errors .
Q. How should I collect and manage sensitive data from this compound trials involving human subjects?
- Methodological Answer :
- Ethical Compliance : Obtain informed consent and IRB approval.
- Anonymization : Remove personally identifiable information (PII) and use pseudonymization.
- Data Storage : Use encrypted repositories compliant with GDPR or HIPAA.
- Sharing : For open data, adopt tiered access (e.g., controlled access via platforms like Zenodo) .
Advanced Research Questions
Q. How can I resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Iterative Analysis : Re-examine experimental conditions (e.g., pharmacokinetic factors like bioavailability).
- Cross-Validation : Use orthogonal assays (e.g., LC-MS for metabolite quantification alongside enzymatic assays).
- Meta-Analysis : Compare results with prior studies to identify systemic biases (e.g., species-specific metabolic pathways) .
Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
-
Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
-
ANOVA with Post Hoc Tests : Compare multiple dose groups (Table 1).
-
Bootstrap Resampling : Assess confidence intervals for EC50/IC50 values .
Table 1 : Common Statistical Tests for Dose-Response Analysis
Test Use Case Software/Tool Two-way ANOVA Compare efficacy across doses SPSS, R Tukey’s HSD Post hoc pairwise comparisons GraphPad Prism IC50 Calculation Determine inhibitory concentration SigmaPlot
Q. How do I integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate this compound's mechanism of action?
- Methodological Answer :
- Pathway Enrichment : Use tools like DAVID or MetaboAnalyst to identify overrepresented pathways.
- Network Analysis : Construct interaction networks (e.g., STRING for protein-protein interactions).
- Machine Learning : Apply unsupervised clustering (PCA, t-SNE) to detect latent patterns in high-dimensional data .
Q. What strategies mitigate confounding variables in longitudinal studies of this compound toxicity?
- Methodological Answer :
- Stratified Sampling : Group subjects by covariates (e.g., age, sex).
- Mixed-Effects Models : Account for repeated measures and random effects (e.g., lme4 in R).
- Sensitivity Analysis : Test robustness of conclusions to unmeasured confounders .
Data Management & Compliance
Q. How do I ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound datasets?
- Methodological Answer :
- Metadata Standards : Use ISA-Tab or MIAME for omics data.
- DOIs : Assign digital object identifiers via repositories like Figshare.
- Controlled Vocabularies : Adopt CHEBI for compound annotation .
Q. What are best practices for reconciling open data mandates with intellectual property concerns in this compound research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
